
3-(tert-Butoxy)-4-iodo-1lambda6-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butoxy)-4-iodo-1lambda6-thiolane-1,1-dione is an organic compound with a unique structure that includes a tert-butoxy group, an iodine atom, and a thiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butoxy)-4-iodo-1lambda6-thiolane-1,1-dione typically involves the introduction of the tert-butoxy group and the iodine atom into a thiolane ring. One common method is the reaction of a thiolane derivative with tert-butyl alcohol and iodine under specific conditions. The reaction may require the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method allows for efficient and scalable production while maintaining high purity and yield. The use of flow microreactors also enhances the safety and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(tert-Butoxy)-4-iodo-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may require bases like potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives depending on the nucleophile introduced.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butoxy)-4-iodo-1lambda6-thiolane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s derivatives may have potential as bioactive molecules in drug discovery.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-(tert-Butoxy)-4-iodo-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The tert-butoxy group and iodine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxy group and are used in peptide synthesis.
Potassium tert-butoxide: This compound is a strong base and shares the tert-butoxy group.
Uniqueness
3-(tert-Butoxy)-4-iodo-1lambda6-thiolane-1,1-dione is unique due to the presence of both the tert-butoxy group and the iodine atom within a thiolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Eigenschaften
Molekularformel |
C8H15IO3S |
|---|---|
Molekulargewicht |
318.17 g/mol |
IUPAC-Name |
3-iodo-4-[(2-methylpropan-2-yl)oxy]thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H15IO3S/c1-8(2,3)12-7-5-13(10,11)4-6(7)9/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
BVBMEOFHWSHQIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1CS(=O)(=O)CC1I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


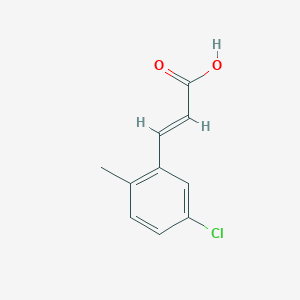
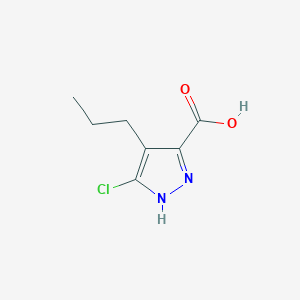
![3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13338026.png)
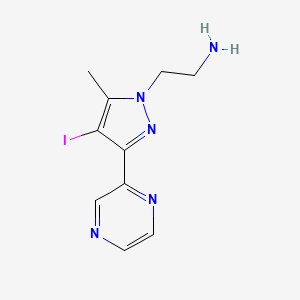
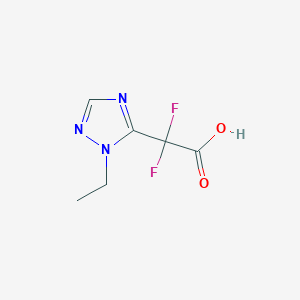
![(2S,3AR,6aR)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13338037.png)
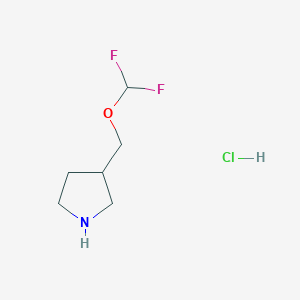
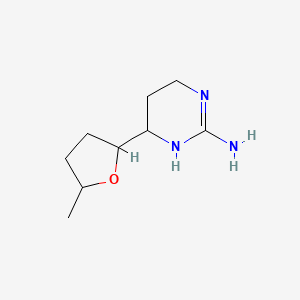
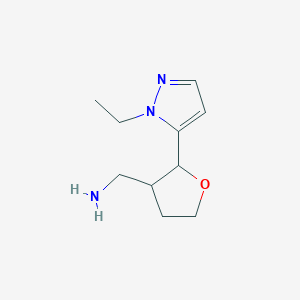
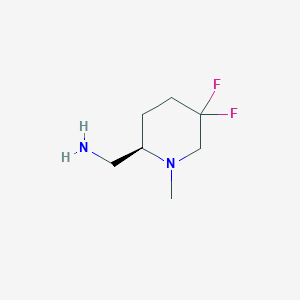
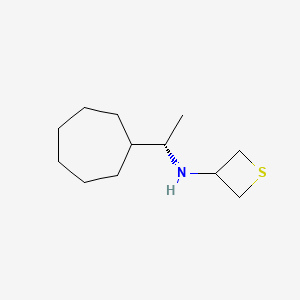
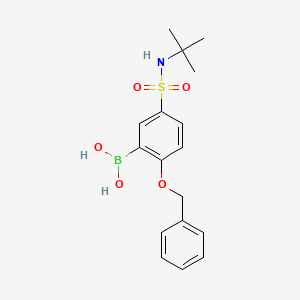

![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13338087.png)
